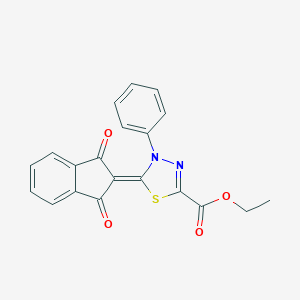![molecular formula C26H21N3O3S2 B283148 Methyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283148.png)
Methyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate (MBOT) is a chemical compound that has gained significant attention in the scientific research community. This compound has been synthesized through various methods and has been used in several scientific research applications.
Mécanisme D'action
The mechanism of action of Methyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate is not fully understood. However, studies have shown that Methyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate induces apoptosis and cell cycle arrest in cancer cells. It also inhibits the activity of bacterial and fungal enzymes, leading to their death.
Biochemical and Physiological Effects:
Methyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells, leading to their death. It also inhibits the activity of bacterial and fungal enzymes, leading to their death. Methyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has also been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has demonstrated significant activity against various bacterial and fungal strains. However, Methyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has several limitations. It is highly toxic and can cause severe side effects, making it difficult to use in vivo experiments.
Orientations Futures
There are several future directions for Methyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate research. One potential direction is the development of Methyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate derivatives with lower toxicity and improved efficacy. Another potential direction is the investigation of Methyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate's potential as an anti-inflammatory and antioxidant agent. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate and its potential as an anticancer agent.
Conclusion:
In conclusion, Methyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate is a chemical compound that has gained significant attention in the scientific research community. It has been synthesized through various methods and has been used in several scientific research applications. Methyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has demonstrated significant activity against various bacterial and fungal strains and has potential as an anticancer agent. However, Methyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate is highly toxic and can cause severe side effects, making it difficult to use in vivo experiments. Further research is needed to fully understand the mechanism of action of Methyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate and its potential as a therapeutic agent.
Méthodes De Synthèse
Methyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate can be synthesized through various methods, including the condensation reaction of 4-methylbenzaldehyde and thiourea in the presence of benzyl bromide. Another method involves the reaction of 4-methylbenzaldehyde, thiourea, and benzyl bromide in the presence of sodium acetate. The final product is obtained through recrystallization from ethanol.
Applications De Recherche Scientifique
Methyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has been used in several scientific research applications, including its use as a potential anticancer agent. Studies have shown that Methyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been used as an antibacterial and antifungal agent. Methyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has demonstrated significant activity against various bacterial and fungal strains.
Propriétés
Formule moléculaire |
C26H21N3O3S2 |
|---|---|
Poids moléculaire |
487.6 g/mol |
Nom IUPAC |
methyl (7Z)-7-benzylidene-4-(4-methylphenyl)-8-oxo-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-ene-2-carboxylate |
InChI |
InChI=1S/C26H21N3O3S2/c1-18-13-15-21(16-14-18)29-26(34-23(27-29)25(31)32-2)28(20-11-7-4-8-12-20)24(30)22(33-26)17-19-9-5-3-6-10-19/h3-17H,1-2H3/b22-17- |
Clé InChI |
WOXWIVMADVCQMS-XLNRJJMWSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)N2C3(N(C(=O)/C(=C/C4=CC=CC=C4)/S3)C5=CC=CC=C5)SC(=N2)C(=O)OC |
SMILES |
CC1=CC=C(C=C1)N2C3(N(C(=O)C(=CC4=CC=CC=C4)S3)C5=CC=CC=C5)SC(=N2)C(=O)OC |
SMILES canonique |
CC1=CC=C(C=C1)N2C3(N(C(=O)C(=CC4=CC=CC=C4)S3)C5=CC=CC=C5)SC(=N2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-benzoyl-6-(4-methylbenzyl)-1-(3-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283065.png)
![3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione](/img/structure/B283067.png)

![Ethyl 1-(4-methylphenyl)-8-oxo-9-phenyl-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283070.png)
![Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283071.png)
![3-Benzoyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283072.png)
![3-Benzoyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283073.png)
![3-Acetyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283074.png)
![Methyl 1-(4-chlorophenyl)-7-(4-methylbenzylidene)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283076.png)
![[1-(4-Chlorophenyl)-8,9-dimethoxy-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl](2-naphthyl)methanone](/img/structure/B283078.png)
![N-{5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B283081.png)
![2-(1,3-Benzodioxol-5-yl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283085.png)
![8,9-Diethoxy-3-phenyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283086.png)
![8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283087.png)